1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)-2-chloroethan-1-one is a complex organic compound featuring a phenothiazine core, which is recognized for its diverse applications in medicinal chemistry and related fields. This compound is characterized by its unique structural features, including an amino group and a methoxy group, which contribute to its biological activity and chemical reactivity. Phenothiazines are particularly noted for their roles in pharmacology, especially as antipsychotic agents and in other therapeutic applications.
This compound can be synthesized from readily available precursors through various chemical reactions, as detailed in the synthesis analysis section. It is commercially available from chemical suppliers, indicating its relevance in research and industrial applications.
1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)-2-chloroethan-1-one belongs to the class of phenothiazine derivatives. These compounds are primarily recognized for their pharmacological properties, including antipsychotic, antiemetic, and antimicrobial effects.
The synthesis of 1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)-2-chloroethan-1-one typically involves multiple steps:
The synthesis may require careful control of reaction conditions (temperature, pressure, solvent) to optimize yield and purity. Industrial methods may further refine these steps using catalysts and purification techniques like recrystallization or chromatography to enhance efficiency.
The molecular formula of 1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)-2-chloroethan-1-one is , with a molecular weight of approximately 320.8 g/mol.
| Property | Data |
|---|---|
| IUPAC Name | 1-(3-amino-7-methoxyphenothiazin-10-yl)-2-chloroethanone |
| InChI | InChI=1S/C15H13ClN2O2S/c1-20... |
| InChI Key | LZYDVRQLYHYHMF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)N(C3=C(S2)C=C(C=C3)N)C(=O)CCl |
This structure indicates the presence of a chloro group attached to an ethanone moiety, contributing to its reactivity profile.
1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)-2-chloroethan-1-one can undergo various chemical transformations:
For these reactions, typical reagents include:
The products formed depend on the specific reagents and reaction conditions employed.
The mechanism of action for 1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)-2-chloroethan-1-one primarily involves:
The physical properties of 1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)-2-chloroethan-1-one are critical for understanding its behavior in different environments:
| Property | Data |
|---|---|
| Molecular Weight | 320.8 g/mol |
| Boiling Point | Not specified |
Key chemical properties include:
These properties are essential for predicting how the compound will behave in various chemical environments and applications.
1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)-2-chloroethan-1-one has several applications in scientific research:
These applications highlight the compound's versatility across different scientific domains, underscoring its significance in research and industry.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: